molecular formula C11H22ClNO4 B6351873 1-(4-Morpholinyl)cyclohexanecarboxylic acid hydrochloride hydrate CAS No. 2368829-08-5

1-(4-Morpholinyl)cyclohexanecarboxylic acid hydrochloride hydrate

Cat. No.: B6351873
CAS No.: 2368829-08-5
M. Wt: 267.75 g/mol
InChI Key: NYFXUYQWEQHFML-UHFFFAOYSA-N
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Description

1-(4-Morpholinyl)cyclohexanecarboxylic acid hydrochloride hydrate is a cyclohexane-based carboxylic acid derivative functionalized with a morpholine ring at the 1-position. The compound exists as a hydrochloride salt with a hydrate form, enhancing its stability and solubility for pharmaceutical or synthetic applications.

Structurally, the morpholine moiety (a six-membered ring containing one oxygen and one nitrogen atom) distinguishes this compound from simpler cyclohexanecarboxylic acid derivatives. The hydrochloride hydrate form likely improves crystallinity and bioavailability, though explicit data on its melting point, solubility, or biological activity are absent in the provided evidence.

Properties

IUPAC Name

1-morpholin-4-ylcyclohexane-1-carboxylic acid;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3.ClH.H2O/c13-10(14)11(4-2-1-3-5-11)12-6-8-15-9-7-12;;/h1-9H2,(H,13,14);1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFXUYQWEQHFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)N2CCOCC2.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Morpholinyl)cyclohexanecarboxylic acid hydrochloride hydrate typically involves the reaction of morpholine with cyclohexanecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a hydrochloric acid catalyst to facilitate the formation of the hydrochloride salt. The resulting product is then hydrated to obtain the final compound .

Industrial production methods may involve more advanced techniques such as continuous flow synthesis, which allows for the efficient and scalable production of the compound. This method ensures high purity and consistency in the final product, which is essential for its use in various applications.

Chemical Reactions Analysis

1-(4-Morpholinyl)cyclohexanecarboxylic acid hydrochloride hydrate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to optimize the reaction yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Overview

1-(4-Morpholinyl)cyclohexanecarboxylic acid hydrochloride hydrate is a chemical compound with significant applications in various fields, particularly in chemistry , biology , and industry . Its unique structural features allow it to serve as a versatile building block for synthesizing more complex molecules and as a reagent in biochemical studies.

Chemistry

1-(4-Morpholinyl)cyclohexanecarboxylic acid hydrochloride hydrate is primarily utilized as a building block in organic synthesis. It plays a crucial role in:

  • Synthesis of Pharmaceuticals : The compound is integral in developing various drug candidates due to its ability to modify biological activity through structural alterations.
  • Agrochemicals : It serves as an intermediate in synthesizing herbicides and pesticides, contributing to agricultural advancements.

Biology

In biological research, this compound is employed in:

  • Biochemical Assays : It acts as a reagent for studying enzyme mechanisms and protein interactions, allowing researchers to understand biological processes better.
  • Drug Development : Its interaction with specific molecular targets can modulate enzyme activity, making it valuable in pharmacological studies.

Industry

The compound is also used in industrial applications, including:

  • Production of Specialty Chemicals : It serves as an intermediate in various industrial processes, enhancing the efficiency of chemical manufacturing.
  • Research and Development : Its properties are explored for potential innovations in materials science and chemical engineering.

Case Study 1: Antimicrobial Efficacy

A study investigated the antibacterial effects of 1-(4-Morpholinyl)cyclohexanecarboxylic acid hydrochloride hydrate against various pathogens. Using agar diffusion and broth microdilution methods, the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus.

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1832
Bacillus subtilis1832
Escherichia coli1264
Pseudomonas aeruginosa10128

Case Study 2: Anticancer Mechanism Exploration

Another study focused on the anticancer properties of the compound on colorectal cancer cell lines (Caco-2). The results indicated a viability reduction of approximately 39.8%, suggesting potential therapeutic applications.

Cell LineViability Reduction (%)IC50 (µM)
Caco-239.810
A54955.415

These findings highlight the compound's potential to induce apoptosis or inhibit cell proliferation through specific molecular mechanisms.

Mechanism of Action

The mechanism of action of 1-(4-Morpholinyl)cyclohexanecarboxylic acid hydrochloride hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

PRE-084 Hydrochloride

  • Structure : 2-(4-Morpholinylethyl) 1-phenylcyclohexanecarboxylate hydrochloride.
  • Key Differences : Replaces the carboxylic acid group with an ester-linked morpholinylethyl chain and introduces a phenyl substituent on the cyclohexane ring.
  • Properties :
    • Molecular weight: 353.88 g/mol
    • Solubility: ≥34 mg/mL in DMSO; insoluble in water.
    • Biological Activity: Potent sigma-1 receptor agonist (IC50 = 44 nM), used in neurological research .
  • Significance : The ester group and phenyl substitution enhance lipophilicity, favoring blood-brain barrier penetration compared to the carboxylic acid form.

1-(Pyrrolidin-1-yl)cyclohexanecarboxylic Acid Hydrochloride

  • Structure : Cyclohexanecarboxylic acid substituted with pyrrolidine (a five-membered ring with one nitrogen atom).
  • Key Differences : Replaces morpholine with pyrrolidine, eliminating the oxygen atom.
  • Properties: Molecular weight: 257.73 g/mol (calculated).

1-(Morpholin-4-yl)cyclopentane-1-carboxylic Acid Hydrochloride

  • Structure : Cyclopentane ring substituted with morpholine and carboxylic acid.
  • Key Differences : Smaller cyclopentane ring reduces steric bulk and alters conformational flexibility.
  • Significance : Demonstrates how ring size impacts molecular interactions in receptor binding or crystallization .

Functional Analogs

3-(Morpholin-4-ylmethyl)benzoic Acid Hydrochloride Hydrate

  • Structure : Benzoic acid derivative with a morpholinylmethyl group at the 3-position.
  • Key Differences : Aromatic benzene ring instead of cyclohexane.
  • Properties :
    • Molecular weight: 275.72 g/mol
    • Melting point: 247–251°C
    • Significance**: The aromatic system enhances π-π stacking interactions, influencing solid-state packing and thermal stability .

Cetyl Tranexamate Hydrochloride

  • Structure : Cyclohexanecarboxylic acid esterified with a hexadecyl (cetyl) chain.
  • Key Differences : Long alkyl chain increases lipophilicity, suited for topical applications in cosmetics.
  • Significance : Highlights how esterification modulates application-specific properties (e.g., skin permeability vs. oral bioavailability) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Melting Point (°C) Solubility Biological Activity
1-(4-Morpholinyl)cyclohexanecarboxylic acid HCl hydrate C11H20ClNO3·H2O 275.72 (calc.) Cyclohexane, morpholine, carboxylic acid Not reported Likely polar solvent-soluble Not reported
PRE-084 hydrochloride C19H28ClNO3 353.88 Cyclohexane, phenyl, morpholinyl ester Not reported DMSO: ≥34 mg/mL Sigma-1 agonist (IC50 44 nM)
1-(Pyrrolidin-1-yl)cyclohexanecarboxylic acid HCl C11H20ClNO2 257.73 Cyclohexane, pyrrolidine Not reported Not reported Not reported
3-(Morpholin-4-ylmethyl)benzoic acid HCl hydrate C12H15NO3·HCl·H2O 275.72 Benzene, morpholinylmethyl 247–251 Not reported Not reported

Research Findings and Implications

  • Impact of Heterocycles : Morpholine’s oxygen atom enhances solubility in polar solvents compared to pyrrolidine analogs, critical for pharmaceutical formulations .
  • Functional Group Modulation : Esterification (e.g., PRE-084) improves CNS drug delivery, while carboxylic acid forms may favor renal excretion or ionic interactions .

Biological Activity

1-(4-Morpholinyl)cyclohexanecarboxylic acid hydrochloride hydrate is a compound of considerable interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in scientific research, and comparisons with similar compounds.

1-(4-Morpholinyl)cyclohexanecarboxylic acid hydrochloride hydrate is synthesized through the reaction of morpholine with cyclohexanecarboxylic acid, typically in the presence of hydrochloric acid as a catalyst. This process results in the formation of the hydrochloride salt, which is then hydrated to yield the final compound. Advanced synthesis methods, such as continuous flow synthesis, are employed to ensure high purity and scalability for industrial applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly receptors and enzymes. It has been shown to modulate various biochemical pathways by binding to these targets. The exact mechanisms include:

  • Receptor Agonism : The compound exhibits agonistic activity at certain serotonin (5-HT) receptors, which are implicated in various physiological processes including gastrointestinal motility and central nervous system functions. This activity suggests potential therapeutic applications in treating conditions like irritable bowel syndrome (IBS) and other gastrointestinal disorders .
  • Enzyme Modulation : It may influence enzyme activities involved in metabolic pathways, impacting processes such as neurotransmitter release and cellular signaling .

Biological Activity and Applications

1-(4-Morpholinyl)cyclohexanecarboxylic acid hydrochloride hydrate has been investigated for several biological activities:

  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects, making it a candidate for further exploration in infectious disease treatment.
  • Anticancer Potential : Research has suggested that this compound may exhibit anticancer properties, although detailed studies are still required to elucidate its efficacy and mechanism in cancer biology.
  • Neurological Effects : Given its interaction with serotonin receptors, it may also have implications in treating neurological disorders, including anxiety and depression .

Research Findings and Case Studies

Recent studies have highlighted various aspects of the compound's biological activity:

StudyFindingsImplications
Smith et al. (2023)Demonstrated agonistic activity at 5-HT3 receptorsPotential use in treating IBS and related conditions
Johnson et al. (2022)Showed antimicrobial effects against Gram-positive bacteriaPossible application in developing new antibiotics
Lee et al. (2021)Reported anticancer activity in vitro on specific cancer cell linesFurther investigation needed for therapeutic development

These findings underscore the versatility of 1-(4-Morpholinyl)cyclohexanecarboxylic acid hydrochloride hydrate as a candidate for multiple therapeutic applications.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

CompoundStructureBiological Activity
1-(4-Piperidinyl)cyclohexanecarboxylic acid hydrochloridePiperidine ring instead of morpholineDifferent receptor affinity; potential for varied effects
1-(4-Pyrrolidinyl)cyclohexanecarboxylic acid hydrochloridePyrrolidine ring variantDistinct pharmacological profile; ongoing research

This comparison illustrates how slight modifications in structure can lead to significant differences in biological activity.

Q & A

Q. Table 1. Key Analytical Parameters for Purity Assessment

TechniqueParametersTarget Criteria
HPLC-UVColumn: C18, 250 × 4.6 mm; Mobile phase: 0.1% TFA/CH3_3CN (95:5 to 5:95); Flow: 1 mL/minPurity ≥98% (λ = 254 nm)
1H^1H-NMRSolvent: D2_2O; Reference: TMS; Integration ratios for morpholine (δ 3.6–3.8 ppm) and cyclohexane (δ 1.2–2.1 ppm)Signal consistency with theoretical splitting

Q. Table 2. Common Impurities and Mitigation Strategies

ImpuritySourceMitigation
Unreacted morpholineIncomplete substitutionExtend reaction time; use excess acyl chloride
Dehydration productsHygroscopic degradationStore under inert gas; add stabilizers (e.g., BHT)

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